4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with an azetidine moiety linked through an ether bond to a 3-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine typically involves the formation of the azetidine ring followed by its functionalization. . The final step involves the etherification of the azetidine with pyridine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring with similar reactivity.
Pyridine: A six-membered nitrogen-containing aromatic ring.
3-Methylbenzoyl derivatives: Compounds with similar benzoyl groups but different substituents.
Uniqueness
4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine is unique due to its combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(3-methylphenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C16H16N2O2/c1-12-3-2-4-13(9-12)16(19)18-10-15(11-18)20-14-5-7-17-8-6-14/h2-9,15H,10-11H2,1H3 |
InChI Key |
PREWGWAKEOTOCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CC(C2)OC3=CC=NC=C3 |
Origin of Product |
United States |
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